(1S,2R,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate

Description

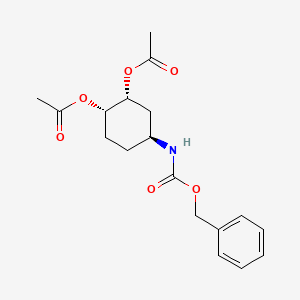

The compound (1S,2R,4S)-4-(((Benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate is a chiral cyclohexane derivative with three key features:

- Stereochemistry: The (1S,2R,4S) configuration defines its three-dimensional arrangement, influencing its interactions in biological or catalytic systems.

- Functional Groups: A benzyloxycarbonyl (Cbz)-protected amine at position 4 and two acetate esters at positions 1 and 2. The Cbz group enhances stability during synthesis, while the diacetate moiety increases lipophilicity.

- Potential Applications: Likely serves as an intermediate in pharmaceutical synthesis, particularly for prodrugs or protease inhibitors, given the prevalence of Cbz-protected amines in medicinal chemistry.

Properties

IUPAC Name |

[(1S,2R,4S)-2-acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO6/c1-12(20)24-16-9-8-15(10-17(16)25-13(2)21)19-18(22)23-11-14-6-4-3-5-7-14/h3-7,15-17H,8-11H2,1-2H3,(H,19,22)/t15-,16-,17+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYVPOKIUIUCKO-YESZJQIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC(CC1OC(=O)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H](C[C@H]1OC(=O)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1S,2R,4S)-4-(((benzyloxy)carbonyl)amino)cyclohexane-1,2-diyl diacetate is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N1O5 with a molecular weight of 305.36 g/mol. The compound features a cyclohexane ring substituted with a benzyloxycarbonyl amino group and two acetate groups. This structural configuration is crucial for its biological activity.

Research indicates that compounds similar to this compound may act through various biological pathways:

- PPAR Agonism : The compound exhibits agonistic activity towards peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This interaction has been linked to anti-inflammatory effects and improved metabolic profiles in animal models .

- Cellular Uptake and Bioavailability : Studies suggest that the compound is capable of crossing biological membranes effectively, enhancing its potential as a therapeutic agent. It demonstrates favorable pharmacokinetics, including good bioavailability and stability against metabolic degradation .

Pharmacological Effects

The biological activity of this compound has been evaluated in several contexts:

- Anti-inflammatory Activity : In vivo studies have shown that the compound can significantly reduce markers of inflammation in models of diabetic retinopathy. This effect is attributed to its ability to modulate PPARα activity, leading to decreased vascular leakage and improved retinal health .

- Neuroprotective Effects : The compound has been tested for neuroprotective properties in models of neurodegeneration. It appears to mitigate oxidative stress and promote neuronal survival under conditions that typically lead to cell death .

Study 1: PPARα Agonism in Diabetic Models

A study investigated the effects of this compound on retinal vascular leakage in diabetic rats. The results indicated that systemic administration significantly reduced leakage compared to control groups. The compound's ability to activate PPARα was confirmed through gene expression analysis of target genes involved in lipid metabolism and inflammation .

Study 2: Neuroprotective Effects in Oxidative Stress Models

Another study assessed the neuroprotective effects of the compound in a model of oxidative stress induced by hydrogen peroxide. The results showed that treatment with the compound led to a decrease in apoptotic markers and an increase in antioxidant enzyme activity within neuronal cells .

Data Tables

| Biological Activity | Mechanism | Outcome |

|---|---|---|

| Anti-inflammatory | PPARα activation | Reduced retinal leakage |

| Neuroprotection | Antioxidant activity | Decreased cell apoptosis |

Comparison with Similar Compounds

Structural Analogues with Cyclohexane Backbones

Compound A : (1S,2R,4S)-1-[(Benzylamino)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol

- Structure: Cyclohexane core with benzylamino-methyl, prop-1-en-2-yl, and diol groups.

- Key Differences: Replaces Cbz-amine with benzylamino-methyl. Diols instead of diacetates, reducing lipophilicity. Prop-1-en-2-yl substituent introduces unsaturation.

- Synthesis : Epoxidation of perillyl alcohol followed by benzylamine-mediated ring-opening .

- Applications: Aminodiol derivatives are precursors for HIV protease inhibitors and renin inhibitors .

Compound B : (1S,2R,Z)-11-(methoxy(methyl)amino)-1-(5-octylthiophen-2-yl)-11-oxoundec-5-ene-1,2-diyl diacetate

- Structure: Cyclohexane-like backbone with thiophene, methoxy(methyl)amino, and diacetate groups.

- Methoxy(methyl)amino group differs from Cbz in electronic and steric effects.

- Synthesis : Lindlar-catalyzed hydrogenation of alkynes and Jacobsen epoxidation .

- Applications : Likely used in asymmetric catalysis or as a chiral building block.

Compound C : N1,N1'-((1S,2R,4S)-4-(dimethylcarbamoyl)cyclohexane-1,2-diyl)bis(N2-(5-chloropyridin-2-yl)oxalamide)

- Structure : Cyclohexane with dimethylcarbamoyl and oxalamide groups.

- Key Differences :

- Oxalamide and dimethylcarbamoyl groups enable hydrogen bonding and metal coordination.

- Lacks ester or Cbz groups, altering solubility and stability.

- Applications: Potential use in coordination chemistry or as a kinase inhibitor intermediate.

Comparative Analysis Table

Key Research Findings

- Stereochemical Influence : The (1S,2R,4S) configuration in the target compound and Compound A ensures similar chair conformations in cyclohexane rings, but substituents dictate hydrogen bonding (e.g., intramolecular O–H⋯N in Compound A vs. ester interactions in the target compound).

- Functional Group Impact: Cbz vs. Benzylamino: The Cbz group in the target compound offers better stability under basic conditions compared to the benzylamino group in Compound A, which may undergo oxidation . Diacetate vs. Diol: Diacetates increase membrane permeability, whereas diols (Compound A) improve water solubility, critical for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.